molecular formula C22H14ClNO4S2 B1666327 4E2RCat CAS No. 432499-63-3

4E2RCat

Cat. No. B1666327
M. Wt: 455.9 g/mol
InChI Key: WOBPZFKXPCYOLU-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4E2RCat is an inhibitor of the interaction between eIF4E (the cap-binding protein) and eIF4G (a large scaffolding protein), which inhibits cap-dependent translation . It significantly decreases human coronavirus 229E (HCoV-229E) replication, reducing the percentage of infected cells and intra- and extracellular infectious virus .


Physical And Chemical Properties Analysis

The chemical formula of 4E2RCat is C22H14ClNO4S2, and its molecular weight is 455.93 .

Scientific Research Applications

Cross-Institutional Undergraduate Research Experiences

The concept of 4E2RCat is integrated into programs like the Summer Undergraduate Research Experience Course (SUREC). SUREC is a collaborative effort between two-year and four-year colleges, focusing on geosciences and STEM education. It enhances STEM knowledge, skills, science identity, and self-efficacy in students, especially those transferring from two-year to four-year colleges. The program has been successful in increasing the number of students transferring to study geosciences or related STEM fields (Gamage et al., 2021).

Data-Intensive Research in Precision Medicine and Healthcare

In precision medicine and healthcare, 4E2RCat is aligned with the fourth paradigm of scientific discovery, which focuses on data-intensive research. This approach utilizes advanced information techniques like next-generation sequencing and Internet of Everything (IoE) based smart sensors. Although this paradigm faces several challenges, it holds significant potential for the future of medicine and healthcare (Shen et al., 2021).

Impact on Higher Order Thinking Skills

The integration of 4E2RCat in Problem Based Learning, especially in the context of 21st-century learning, significantly improves higher-order thinking skills. This approach fosters critical thinking, communicative skills, collaboration, and creativity in learners, as evidenced by studies in vocational schools (Widiawati et al., 2018).

Enhancing Scientific Literacy in Junior High School

Research indicates that STEM learning, incorporating the 4E2RCat concept, can notably improve scientific literacy among junior high school students. This is particularly evident in subjects like temperature and its changes, where students showed better outcomes compared to non-STEM learning approaches (Khaeroningtyas et al., 2016).

Safety And Hazards

The safety data sheet for 4E2RCat indicates that it is for laboratory research purposes only and not for drug or household use . Further safety and hazard details specific to 4E2RCat are not provided in the available resources.

properties

IUPAC Name

5-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNO4S2/c23-17-8-6-14(10-16(17)21(26)27)18-9-7-15(28-18)11-19-20(25)24(22(29)30-19)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,26,27)/b19-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBPZFKXPCYOLU-ODLFYWEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401022540
Record name 4E2RCat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401022540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4E2RCat

CAS RN

432499-63-3
Record name 4E2RCat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401022540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4E2RCat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.